molecular formula C18H12Cl2N4O3S B4653650 4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4653650
M. Wt: 435.3 g/mol
InChI Key: QNBGBMPQDRWLHJ-ZVBGSRNCSA-N
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Description

4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,3-dichlorophenoxy methyl furan and furyl triazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the triazole ring or the dichlorophenoxy group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug development.

Medicine

The compound’s potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-Dichlorophenoxy)methyl]-2-furyl derivatives
  • Triazole-based compounds
  • Furyl-containing compounds

Uniqueness

The uniqueness of 4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(E)-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O3S/c19-13-3-1-4-14(16(13)20)26-10-12-7-6-11(27-12)9-21-24-17(22-23-18(24)28)15-5-2-8-25-15/h1-9H,10H2,(H,23,28)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBGBMPQDRWLHJ-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-[((E)-1-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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